2-Chloro-3-(2-ethoxyphenyl)-1-propene
Description
Overview of Aryl Ether-Substituted Propenyl Halides in Organic Chemistry
Aryl ether-substituted propenyl halides represent a class of organic compounds characterized by an aromatic ring linked to a propenyl group via an ether linkage, with a halogen atom attached to the propylene chain. These molecules are bifunctional, possessing the chemical reactivity of both aryl ethers and alkenyl halides. The aryl ether moiety, often stable, can influence the electronic properties of the molecule through resonance and inductive effects. The propenyl halide portion, conversely, is a highly reactive functional group, susceptible to a variety of nucleophilic substitution and elimination reactions.
The interplay between these two components can lead to complex and selective transformations, making them valuable intermediates in organic synthesis. The position of the halogen and the double bond on the propene chain, as well as the nature and position of substituents on the aromatic ring, all contribute to the specific reactivity and potential applications of each compound within this class.
Importance of the 2-Chloro-1-propene Moiety as a Synthetic Platform
The 2-chloro-1-propene moiety is a versatile building block in organic synthesis. cymitquimica.comqiboch.com The presence of a chlorine atom on a doubly bonded carbon (a vinylic position) and an adjacent terminal double bond provides multiple sites for chemical modification. This structural unit can participate in a range of reactions, including:
Nucleophilic Substitution: Although vinylic halides are generally less reactive than their alkyl counterparts, substitution of the chlorine atom can be achieved under specific conditions, often catalyzed by transition metals.
Cross-Coupling Reactions: The C-Cl bond is a suitable handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.
Addition Reactions: The double bond can undergo electrophilic addition reactions, leading to the formation of more complex saturated structures.
Polymerization: The vinyl group allows this moiety to act as a monomer in polymerization reactions, leading to the formation of specialty polymers. qiboch.com
This reactivity profile makes the 2-chloro-1-propene scaffold a valuable platform for the synthesis of pharmaceuticals, agrochemicals, and materials. cymitquimica.comqiboch.com
Historical Context of Related Alkene and Organohalide Chemistry
The chemistry of alkenes and organohalides has a rich history that forms the bedrock of modern organic synthesis. The understanding of the carbon-carbon double bond in alkenes, first described in the 19th century, revolutionized the field, introducing the concept of addition reactions and geometric isomerism. wikipedia.orglibretexts.org Early work by chemists such as Markovnikov established fundamental principles of regioselectivity in electrophilic additions.
Similarly, the study of organohalides has been pivotal. The discovery of the Grignard reaction in the early 20th century, which involves the formation of organomagnesium halides, provided a powerful tool for carbon-carbon bond formation. The subsequent development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, for which Nobel Prizes were awarded, has made aryl and vinyl halides indispensable synthons in synthetic chemistry. wikipedia.org The Ullmann condensation, first reported in 1905, provided an early method for the formation of aryl ethers from aryl halides. union.edu
Scope and Objectives of Academic Investigations on 2-Chloro-3-(2-ethoxyphenyl)-1-propene
While specific academic literature solely focused on this compound is not extensively available, the objectives of investigating such a compound can be inferred from its structure. Research would likely focus on several key areas:
Synthesis: Developing efficient and stereoselective synthetic routes to this compound. This could involve Williamson ether synthesis to form the aryl ether bond followed by the introduction of the 2-chloro-1-propene moiety, or vice versa.
Reactivity Studies: Exploring the reactivity of the compound, particularly the interplay between the aryl ether and the 2-chloro-1-propene functional groups. This would include investigating its participation in nucleophilic substitution, cross-coupling, and addition reactions.
Mechanistic Investigations: Elucidating the mechanisms of its reactions to understand the electronic and steric effects of the 2-ethoxyphenyl group on the reactivity of the vinylic chloride and the double bond.
Application in Synthesis: Utilizing this compound as a key intermediate in the synthesis of more complex target molecules, such as biologically active compounds or novel materials.
The combination of the electron-donating ethoxy group at the ortho position of the phenyl ring is expected to influence the electronic density of the aromatic system and potentially impact the reactivity of the propenyl side chain through steric hindrance or electronic effects.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reference |
|---|---|---|---|---|
| 2-Chloro-1-propene | C3H5Cl | 76.52 | 22-23 | haz-map.com |
| (1E)-1-chloro-3-ethoxy-1-propene | C5H9ClO | 120.57 | 136-138 | zpmxchemss.com |
| Chlorobenzene | C6H5Cl | 112.56 | 132 | |
| Phenetole (Ethoxybenzene) | C8H10O | 122.16 | 170 |
Detailed Research Findings
Given the absence of direct research on this compound, this section will present plausible research findings based on the known chemistry of its constituent functional groups.
Synthesis and Characterization
A likely synthetic route to this compound would involve a two-step process. The first step would be a Williamson ether synthesis between 2-ethoxyphenol and 2,3-dichloro-1-propene. This reaction would selectively form the ether linkage at the phenolic hydroxyl group, leaving the more reactive allylic chloride intact. Subsequent dehydrochlorination of the intermediate, 3-chloro-2-(2-ethoxyphenoxy)-1-propene, would yield the desired product.
Reaction Scheme:
2-Ethoxyphenol + 2,3-Dichloro-1-propene → 3-Chloro-2-(2-ethoxyphenoxy)-1-propene + HCl
3-Chloro-2-(2-ethoxyphenoxy)-1-propene → this compound + HCl
Characterization of the final product would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy: Would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the vinylic protons of the 2-chloro-1-propene moiety.
¹³C NMR Spectroscopy: Would reveal distinct signals for the aromatic carbons, the carbons of the ethoxy group, and the sp² hybridized carbons of the alkene.
Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Infrared (IR) Spectroscopy: Would display characteristic absorption bands for C-O-C (ether) stretching, C=C (alkene) stretching, and C-H stretching of the aromatic and aliphatic groups.
Reactivity and Potential Transformations
Based on its structure, this compound would be a valuable intermediate for further synthetic transformations.
Cross-Coupling Reactions: The vinylic chloride could readily participate in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would lead to the formation of a tri-substituted alkene with a new aryl group at the 2-position of the propene chain.
Heck Reaction: The vinylic chloride could also undergo a Heck reaction with an alkene, leading to the formation of a more complex diene structure.
Nucleophilic Substitution: While challenging, direct nucleophilic substitution of the vinylic chloride could be attempted with strong nucleophiles or under transition-metal catalysis to introduce new functional groups.
Functionalization of the Aromatic Ring: The ethoxy-substituted benzene (B151609) ring could undergo electrophilic aromatic substitution reactions, although the directing effects of the ethoxy group and the propenyl side chain would need to be considered.
Interactive Data Table: Expected Spectroscopic Data
| Spectroscopic Technique | Expected Key Signals/Features |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-6.80 (m, 4H, Ar-H), 5.40 (s, 1H, =CH₂), 5.25 (s, 1H, =CH₂), 4.10 (q, 2H, -OCH₂CH₃), 3.60 (s, 2H, Ar-CH₂-), 1.45 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.0 (Ar-C-O), 140.0 (C=CH₂), 130.0-110.0 (Ar-C), 115.0 (=CH₂), 64.0 (-OCH₂CH₃), 35.0 (Ar-CH₂-), 15.0 (-OCH₂CH₃) |
| Mass Spectrometry (EI) | M⁺ peak at m/z corresponding to C₁₁H₁₃ClO, with an M+2 peak approximately one-third the intensity of M⁺. |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3050 (Ar-H stretch), ~2980 (C-H stretch), ~1640 (C=C stretch), ~1240 (Ar-O-C stretch) |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSUHPSTSFJDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266262 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-41-8 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 Chloro 3 2 Ethoxyphenyl 1 Propene
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org For 2-Chloro-3-(2-ethoxyphenyl)-1-propene, the analysis reveals two primary disconnections: the C-Cl bond and the C-C bond connecting the aromatic ring to the propene chain.
C-Cl Disconnection (Functional Group Interconversion): The most direct disconnection is the removal of the chlorine atom from the C2 position of the propene chain. This leads to the precursor molecule, 3-(2-ethoxyphenyl)-1-propene. This step suggests that a late-stage allylic chlorination could be a viable synthetic step.
C(aryl)-C(allyl) Disconnection: The bond between the benzene (B151609) ring and the C3 of the propene unit is a key structural feature. Disconnecting this bond suggests two primary synthons: a nucleophilic 2-ethoxyphenyl synthon and an electrophilic allyl synthon, or vice versa.
This analysis identifies the following key precursors:
A source for the 2-ethoxyphenyl moiety: This is typically derived from 2-ethoxyphenol or 2-ethoxyaniline. For C-C bond formation, it is often converted into a more reactive intermediate such as 2-ethoxybromobenzene (for cross-coupling reactions) or 2-ethoxybenzaldehyde (for addition or Wittig-type reactions).
A C3-allyl source: A variety of three-carbon building blocks can serve this role, including allyl bromide, allyl alcohol, or related organometallic reagents like allylmagnesium bromide.
Based on this analysis, a plausible forward synthesis would involve coupling a 2-ethoxyphenyl derivative with an allyl group, followed by the selective chlorination of the resulting propene derivative.
Classical Synthetic Approaches for Propenyl Chlorides
The synthesis of the 2-chloro-1-propene structural motif can be achieved through several established methods in organic chemistry.
Halogenation is a common class of reactions where a halogen atom is introduced into a molecule. khanacademy.org For alkenes, this can proceed via addition or substitution pathways.
Electrophilic Addition-Elimination: Alkenes react with halogens like chlorine (Cl₂) to form vicinal dihalides, where a halogen atom adds to each carbon of the double bond. masterorganicchemistry.compearson.com For a precursor like 3-(2-ethoxyphenyl)-1-propene, this would yield 1,2-dichloro-3-(2-ethoxyphenyl)propane. A subsequent base-induced elimination of hydrogen chloride (HCl) could then form the desired double bond. The regioselectivity of this elimination is crucial.
Allylic Halogenation: A more direct method is allylic halogenation, where a hydrogen atom on a carbon adjacent to the double bond is replaced by a halogen. This is typically a free-radical reaction. unacademy.com Reagents such as N-chlorosuccinimide (NCS) are often used for this purpose as they can provide a low concentration of chlorine radicals, minimizing competitive electrophilic addition to the double bond.
| Reagent | Reaction Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chlorine (Cl₂) | Electrophilic Addition / Radical Substitution | UV light or heat for radical; dark for addition | Inexpensive and highly reactive | Low selectivity, can lead to multiple products (addition and substitution) |
| N-Chlorosuccinimide (NCS) | Allylic Chlorination (Radical) | Radical initiator (e.g., AIBN or light), CCl₄ | High selectivity for allylic position, milder conditions | More expensive than Cl₂ |
| Sulfuryl Chloride (SO₂Cl₂) | Radical Chlorination | Radical initiator, non-polar solvent | Can be selective for allylic positions | Can also chlorinate other positions, releases toxic SO₂ gas. nih.gov |
Elimination reactions involve the removal of two substituents from adjacent carbon atoms, resulting in the formation of a double bond. masterorganicchemistry.com Starting from a 1,2-dichloropropane derivative, a single dehydrohalogenation reaction (removal of HCl) can yield a chloropropene.
The mechanism can be either E1 (unimolecular) or E2 (bimolecular), depending on the substrate, base, and solvent. libretexts.org
E2 Mechanism: This is a one-step process where a strong base abstracts a proton, and the leaving group (chloride) departs simultaneously. libretexts.org The use of a strong, bulky base (e.g., potassium tert-butoxide) can favor elimination over substitution.
E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is less common for this type of synthesis unless the carbocation is particularly stable. libretexts.org
The regiochemical outcome of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. libretexts.org
| Base | Solvent | Typical Temperature | Expected Major Product (Regiochemistry) |
|---|---|---|---|
| Potassium Hydroxide (KOH) | Ethanol (B145695) | Reflux | Zaitsev (more substituted alkene) |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Zaitsev (more substituted alkene) |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Room Temp to Reflux | Hofmann (less substituted alkene) |
Targeted Synthesis of this compound
The targeted synthesis of this specific compound requires combining the installation of the substituted aromatic ring with the formation of the chloro-propene unit.
The formation of the C(aryl)-C(allyl) bond is a critical step. Several modern and classical methods can be employed to achieve this transformation, typically starting from a functionalized 2-ethoxyphenyl precursor.
Grignard Reaction: 2-Ethoxybenzaldehyde can be reacted with allylmagnesium bromide. This forms a secondary alcohol, 1-(2-ethoxyphenyl)but-3-en-1-ol. Subsequent treatment of this alcohol with a chlorinating agent like thionyl chloride (SOCl₂) could potentially yield the desired product, although allylic rearrangements are a significant risk.
Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis. However, constructing the 3-aryl-1-propene skeleton in one step is not straightforward. A multi-step sequence would be required, making it less efficient than other methods.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming C-C bonds. A Suzuki or Stille coupling between 2-ethoxy-substituted arylboronic acid (or organostannane) and an allyl halide like 3-bromo-2-chloropropene could be envisioned. A more common approach is to first synthesize the 3-(2-ethoxyphenyl)-1-propene intermediate via coupling 2-bromophenetole with an allyl-metal reagent (e.g., allylboronic acid pinacol ester) and then performing a subsequent chlorination step.
| Reaction Type | 2-Ethoxyphenyl Reagent | Allyl Reagent | Catalyst/Conditions | Key Features |
|---|---|---|---|---|
| Grignard Reaction | 2-Ethoxybenzaldehyde | Allylmagnesium bromide | Anhydrous ether/THF | Forms an alcohol intermediate requiring further steps. |
| Suzuki Coupling | 2-Ethoxyphenylboronic acid | Allyl bromide | Pd catalyst (e.g., Pd(PPh₃)₄), base | Mild conditions, high functional group tolerance. |
| Heck Reaction | 2-Bromoethoxyphenylene | Propene | Pd catalyst, base | Directly couples an aryl halide with an alkene. |
For the target molecule, this compound, the primary challenge is not stereoisomerism (E/Z) of the double bond, as it is a terminal alkene. Instead, the key is regiocontrol : ensuring the chlorine is placed at the C2 position and the double bond is between C1 and C2.
If the synthesis proceeds through the intermediate 3-(2-ethoxyphenyl)-1-propene, the subsequent allylic chlorination must be highly regioselective. The reaction of NCS with such an unsymmetrical allyl system can potentially yield two constitutional isomers: the desired this compound and the rearranged 1-chloro-3-(2-ethoxyphenyl)-1-propene. The product distribution is often dependent on reaction conditions and the stability of the intermediate allylic radical. Control of temperature and the choice of radical initiator are critical to optimize the yield of the desired isomer.
In polymerization contexts, stereochemical control is crucial for determining polymer properties like tacticity. pnas.orgsemanticscholar.orgnih.gov While not directly applicable to this small molecule synthesis, the principles of controlling reaction pathways through catalyst and reagent choice are universal. For instance, in elimination reactions, the choice of a bulky base is a form of steric control to direct the regiochemical outcome toward the less substituted alkene.
Modern and Sustainable Synthetic Methodologies
The contemporary synthesis of organic compounds is increasingly guided by principles that prioritize sustainability, safety, and efficiency. The design of a synthetic route for this compound can be significantly improved by incorporating modern techniques that align with these goals.
The application of the 12 Principles of Green Chemistry provides a framework for designing more environmentally benign chemical processes. yale.eduacs.org For a multi-step synthesis of this compound, these principles can be applied to minimize waste, reduce energy consumption, and use safer chemicals. solubilityofthings.comscienceinschool.orgroyalsocietypublishing.org
A plausible synthetic pathway begins with a carbon-carbon bond-forming reaction, such as a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with 2-ethoxybenzaldehyde, followed by reduction and subsequent chlorination. Applying green chemistry principles to this route would involve:
Waste Prevention and Atom Economy: Designing the synthesis to maximize the incorporation of all materials used into the final product. yale.edu Catalytic methods are preferred over stoichiometric ones to minimize waste. acs.org
Use of Safer Solvents and Auxiliaries: Selecting solvents with low toxicity and environmental impact, or ideally, performing reactions under solvent-free conditions. royalsocietypublishing.org
Design for Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. scienceinschool.org
Use of Catalysis: Utilizing catalytic reagents in place of stoichiometric ones can reduce waste and enhance reaction efficiency. acs.org This is particularly relevant for both the C-C bond formation and the final chlorination step.
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps simplifies the synthetic process, reducing the number of reagents and potential waste streams. acs.org
By considering these principles from the outset, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Catalysis is a cornerstone of modern organic synthesis, offering pathways to form key bonds with high efficiency and selectivity.
C-C Bond Formation:
The initial and crucial carbon-carbon bond formation to construct the backbone of the target molecule can be efficiently achieved through catalytic olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly advantageous. wikipedia.orgalfa-chemistry.com It utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides, and often provides excellent (E)-stereoselectivity with aromatic aldehydes. wikipedia.orgorganic-chemistry.org The water-soluble nature of the phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. alfa-chemistry.comberkeley.edu
C-Cl Bond Formation:
The final step in the proposed synthesis is the conversion of an allylic alcohol intermediate, 3-(2-ethoxyphenyl)prop-2-en-1-ol, to the target allylic chloride. While classical methods often use stoichiometric reagents like thionyl chloride or phosphorus chlorides, these can lead to side reactions and the formation of significant waste.
Modern catalytic approaches for allylic chlorination offer milder and more selective alternatives. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a selenium compound can achieve selective allylic chlorination. acs.org Another approach involves the activation of the allylic alcohol under mild conditions. For example, the combination of chlorotrimethylsilane and dimethyl sulfoxide (DMSO) provides a scalable and chemoselective method for the chlorination of allylic alcohols. organic-chemistry.org Catalytic processes for the regiospecific chlorination of various organic compounds are also being developed, which could be adapted for this specific transformation. google.com
To further enhance the sustainability and efficiency of the synthesis, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions represent powerful tools.
Microwave-Assisted Synthesis:
Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. acs.orggctlc.orgresearchgate.net This is due to the efficient and direct heating of the reaction mixture. The Wittig reaction, a key step in one of the proposed routes, has been shown to be significantly enhanced by microwave assistance, leading to good yields in a fraction of the time required for conventional heating. acs.orgresearchgate.nettubitak.gov.tracs.org This reduction in reaction time not only improves throughput but also minimizes energy consumption. gctlc.org
Solvent-Free Conditions:
Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and environmental pollution. royalsocietypublishing.org Performing reactions under solvent-free or "neat" conditions is an ideal scenario. Many reactions, including olefination and allylation reactions, have been successfully conducted without a solvent, often with the aid of microwave irradiation or by grinding the reactants together (mechanochemistry). tubitak.gov.trrsc.org For instance, a microwave-assisted Wittig reaction can be performed under solvent-free conditions using basic alumina as a solid support and catalyst, which also simplifies product work-up. tubitak.gov.tr Similarly, allylation reactions have been effectively carried out under solvent-free conditions, showcasing the potential for a greener synthesis of the precursors to the target molecule. rsc.org
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
Comparison of C-C Bond Formation Methods:
The initial olefination of 2-ethoxybenzaldehyde can be achieved via the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. The choice between these two can significantly affect the stereoselectivity and ease of purification.
| Feature | Wittig Reaction (Unstabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium ylide | Phosphonate carbanion |
| Typical Stereoselectivity | Predominantly (Z)-alkene wikipedia.org | Predominantly (E)-alkene wikipedia.orgorganic-chemistry.org |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester alfa-chemistry.com |
| Purification | Often requires chromatography berkeley.edu | Simple aqueous extraction alfa-chemistry.comberkeley.edu |
| Reactivity of Ylide/Carbanion | Highly basic | More nucleophilic, less basic wikipedia.org |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For the synthesis of a precursor to this compound, the HWE reaction would likely be preferred due to its tendency to produce the (E)-isomer with high selectivity and the simpler purification process.
Comparison of Allylic Chlorination Methods:
The conversion of the intermediate allylic alcohol to the final product can be accomplished using various chlorinating agents. The choice of reagent affects the reaction conditions, selectivity, and potential for side reactions, such as rearrangements.
| Reagent/Method | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Often with a base (e.g., pyridine) | Can lead to rearrangements (SNi') | Readily available, potent | Generates HCl and SO₂, can cause rearrangements |
| Appel Reaction (CCl₄/PPh₃) | Mild, neutral conditions | High, often proceeds with inversion (SN2) | Mild conditions, good for sensitive substrates | Stoichiometric triphenylphosphine oxide byproduct |
| N-Chlorosuccinimide (NCS) | Radical initiators or high temperatures | Favors allylic position libretexts.org | Good for allylic C-H chlorination | Can be non-selective for allylic alcohols |
| DMSO/Chlorotrimethylsilane | Mild, scalable conditions | Chemoselective for allylic alcohols organic-chemistry.org | Mild, good functional group tolerance | Requires careful control of stoichiometry |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For a selective conversion of 3-(2-ethoxyphenyl)prop-2-en-1-ol without rearrangement, milder methods like the Appel reaction or the use of DMSO/chlorotrimethylsilane would be more suitable than harsher reagents like thionyl chloride. The choice would depend on the specific substrate tolerance and desired scale of the reaction.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 2 Ethoxyphenyl 1 Propene
Reactivity of the Vinylic Chloride Functionality
The presence of a chlorine atom attached to an sp²-hybridized carbon atom defines the reactivity of the vinylic chloride moiety. This structural feature governs its participation in nucleophilic substitution and cross-coupling reactions, as well as its potential for rearrangement.
Nucleophilic Substitution Reactions on the C-Cl Bond
Nucleophilic substitution reactions involving vinylic halides like 2-Chloro-3-(2-ethoxyphenyl)-1-propene are generally less facile than those of their saturated alkyl halide counterparts. The increased s-character of the C-Cl bond and the potential for electron donation from the p-system of the double bond contribute to a stronger carbon-halogen bond. However, under specific conditions, these reactions can proceed.
The mechanism of nucleophilic substitution at a vinylic carbon can vary. While a direct S_N2-type backside attack is sterically hindered and electronically unfavorable, addition-elimination and elimination-addition (via a vinyl cation) pathways are possible. libretexts.orgyoutube.com The specific pathway is influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups on the vinyl system. For instance, strong nucleophiles in polar aprotic solvents might favor an addition-elimination mechanism. ksu.edu.sa
Research on related 3-chloro-2-phenylpropenenitriles has highlighted the influence of solvent on substitution reactions, noting that solvents like ethanol (B145695) can participate in the reaction. rsc.org The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the stereochemical outcome of the product. rsc.org
Table 1: Factors Influencing Nucleophilic Substitution on Vinylic Chlorides
| Factor | Influence on Reactivity |
| Nucleophile Strength | Stronger nucleophiles are generally required to initiate the reaction. |
| Solvent Polarity | Polar aprotic solvents can enhance the reactivity of the nucleophile. ksu.edu.sa |
| Leaving Group Ability | The C-Cl bond is relatively strong, making chloride a moderate leaving group. |
| Electronic Effects | The ethoxyphenyl group may influence the electron density at the vinylic carbon. |
| Stereochemistry | The E/Z configuration of the starting material can affect the reaction pathway and product stereochemistry. rsc.org |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
Vinylic chlorides are valuable coupling partners in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of a vinylic chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.edu While vinylic chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos, can facilitate the coupling. nih.govorganic-chemistry.orgacs.org The reaction is known for its tolerance of a wide range of functional groups and generally proceeds with retention of the alkene stereochemistry. harvard.edu
Heck Reaction: The Heck reaction couples vinylic halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org A palladium catalyst is used to facilitate the reaction, which proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. rsc.org The regioselectivity and stereoselectivity of the Heck reaction are key considerations. While vinylic chlorides can be used, they often require more forcing conditions compared to bromides or iodides. wikipedia.org
Stille Coupling: The Stille reaction couples vinylic halides with organotin compounds (organostannanes). wikipedia.orgorganic-chemistry.org Similar to other cross-coupling reactions, a palladium catalyst is employed. libretexts.org Vinylic chlorides are known to be less reactive in Stille couplings compared to other vinyl halides due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging. wikipedia.org However, specific catalysts and conditions have been developed to enable the use of chlorides in these reactions. nih.gov
Table 2: Overview of Cross-Coupling Reactions for Vinylic Chlorides
| Reaction | Coupling Partner | Key Features |
| Suzuki-Miyaura | Organoboron compounds | Requires specific ligands for chlorides; generally high functional group tolerance. harvard.edunih.gov |
| Heck | Alkenes | Forms substituted alkenes; chlorides are less reactive than other halides. wikipedia.orgorganic-chemistry.org |
| Stille | Organotin compounds | Chlorides are less reactive; reaction is driven by the formation of strong tin-halide bonds. wikipedia.orgorganic-chemistry.orglibretexts.org |
Rearrangement Reactions and Isomerizations
Allylic systems, which have a double bond adjacent to a carbon bearing a leaving group, are prone to rearrangement reactions. While this compound is a vinylic chloride, under certain conditions, it could potentially undergo reactions that lead to rearranged products, possibly through intermediates that exhibit allylic character.
Base-catalyzed isomerizations of allylic halides can occur via a nih.govnih.gov-proton shift, leading to the corresponding vinyl halides. acs.orgnih.gov These reactions can be highly stereospecific. acs.orgnih.gov Photocatalytic methods have also been developed for the isomerization of allylic chlorides, which can lead to the formation of cyclopropane (B1198618) derivatives through a radical mechanism. nih.gov
More general rearrangement reactions, such as the Wagner-Meerwein rearrangement, are typically associated with the formation of carbocation intermediates. msu.edu While less common for vinylic systems, under strongly acidic or ionizing conditions, the formation of a vinyl cation could potentially lead to skeletal rearrangements. Other named rearrangements like the Beckmann or Claisen rearrangements involve specific functional groups and are not directly applicable to the structure of this compound. byjus.com Anion-induced rearrangements, such as the benzilic acid rearrangement, are also known but require specific structural motifs not present in this compound. msu.edu
Reactivity of the Alkene Double Bond
The alkene double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition and radical reactions.
Electrophilic Additions and Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Dipolar Cycloadditions)
Electrophilic Additions: The double bond can undergo addition reactions with various electrophiles. The regioselectivity of these additions would be influenced by the electronic effects of the chloro and ethoxyphenyl substituents. The chlorine atom is electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, this compound would act as the dienophile. The presence of the electron-withdrawing chloro group can enhance the dienophilic character of the alkene. The use of Lewis acids can promote Diels-Alder reactions involving less reactive dienophiles. nih.gov Vinyl chlorides can be effective dienophiles; for example, α-chloroacrylonitrile is used as a masked ketene (B1206846) equivalent in Diels-Alder reactions. wikipedia.orgstackexchange.com
[3+2] Dipolar Cycloadditions: This class of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The alkene in this compound can serve as the dipolarophile. organic-chemistry.org Examples of 1,3-dipoles include nitrile oxides, azides, and nitrones. uchicago.edu The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. nih.govsci-rad.com
Table 3: Cycloaddition Reactions of the Alkene Moiety
| Reaction Type | Reactant Partner | Product |
| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexene |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole | Five-membered Heterocycle |
Radical Reactions and Polymerization Initiation
The alkene double bond can participate in radical addition reactions. These reactions are typically initiated by a radical species that adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction.
The presence of the allylic-like methylene (B1212753) group and the vinylic chloride could also influence radical reactivity. While not a classic polymerization monomer, under specific conditions, the double bond could potentially be involved in polymerization processes. The initiation of such a polymerization would likely require a radical or ionic initiator. The structure of the resulting polymer would be influenced by the potential for chain transfer and other side reactions involving the chloro and ethoxyphenyl groups.
Transition Metal-Catalyzed Functionalizations
The allylic chloride moiety in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, leveraging catalysts based on elements like palladium, nickel, copper, and iron. nih.govmdpi.com The general process involves the oxidative addition of the catalyst to the carbon-chlorine bond, forming a reactive organometallic intermediate that subsequently engages with a coupling partner.
Key functionalization reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, would replace the chlorine atom with an aryl, vinyl, or alkyl group.
Heck-Mizoroki Reaction: Palladium-catalyzed coupling with alkenes allows for the formation of a new C-C bond, extending the carbon skeleton.
Sonogashira Coupling: This palladium and copper co-catalyzed reaction with terminal alkynes is a standard method for introducing alkynyl groups.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) would yield allylic amines.
C-H Functionalization: Modern catalysis allows for the direct functionalization of C-H bonds. nih.govsnnu.edu.cn In the case of this compound, a transition metal catalyst could facilitate the coupling of the aromatic ring's C-H bonds with various partners, a process often guided by the directing effect of the ethoxy group. rsc.org
The choice of catalyst, ligands, base, and solvent is critical in controlling the efficiency and selectivity of these transformations. The inherent reactivity of the allylic system allows these reactions to proceed under relatively mild conditions. mdpi.com
Table 1: Potential Transition Metal-Catalyzed Reactions
| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | 3-(2-Ethoxyphenyl)-1-propene derivative |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ | Substituted 1,4-diene |
| Sonogashira | Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI | Substituted allene (B1206475) or alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand | Allylic amine |
Influence of the 2-Ethoxyphenyl Substituent on Reactivity
The 2-ethoxyphenyl group attached to the allylic system is not a passive spectator; it actively modulates the compound's reactivity through a combination of electronic and steric effects.
Electronic Effects on Reaction Pathways
The ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring exerts two primary electronic effects that influence reaction pathways. numberanalytics.com
Resonance Effect (Mesomeric Effect): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system. lasalle.edulibretexts.org This resonance donation increases electron density on the aromatic ring, particularly at the ortho and para positions relative to the ethoxy group. lasalle.edu This activation makes the ring more susceptible to electrophilic aromatic substitution.
Inductive Effect: Due to the higher electronegativity of the oxygen atom compared to carbon, the ethoxy group exerts an electron-withdrawing inductive effect (-I) through the sigma bond framework. numberanalytics.comlibretexts.org This effect decreases the electron density of the attached carbon atom.
These two effects are often in opposition. For electrophilic attacks on the aromatic ring, the resonance effect typically dominates, activating the ring. However, the inductive effect can influence the reactivity of the adjacent allylic portion of the molecule. For instance, the electron-withdrawing nature of the aryl group can affect the polarization of the C-Cl bond and the stability of potential cationic intermediates formed during substitution or elimination reactions.
Steric Hindrance and Regioselectivity
Steric hindrance refers to the repulsive forces between electron clouds of atoms or groups in close proximity, which can impede a reaction. fiveable.meyoutube.com The 2-ethoxyphenyl group, being relatively bulky, can significantly influence the regioselectivity and rate of reactions at the allylic position.
In nucleophilic substitution reactions (S_N2), the nucleophile must attack the carbon atom bearing the chlorine from the backside. masterorganicchemistry.comlibretexts.org The presence of the ortho-substituted phenyl ring can partially shield this trajectory, potentially slowing down the reaction rate compared to a less hindered substrate like a simple allyl chloride. libretexts.org
This steric bulk also plays a crucial role in reactions involving the double bond. For example, in hydroboration or epoxidation reactions, the reagent will preferentially approach the double bond from the less hindered face, away from the bulky aromatic substituent. This can lead to high levels of diastereoselectivity if a new stereocenter is formed. The size of the substituent can dictate the preferred reaction site, favoring the less sterically encumbered terminal carbon of the propene unit. fiveable.me
Table 2: Influence of Steric Hindrance on Reaction Approach
| Reaction Type | Site of Attack | Expected Influence of 2-Ethoxyphenyl Group |
|---|---|---|
| S_N2 Substitution | C1 (bearing Cl) | Moderate hindrance, potentially slowing the reaction rate. |
| Addition to Alkene | C2-C3 double bond | Directs incoming reagents to the face opposite the substituent. |
| Catalyst Coordination | Alkene or C-Cl bond | May influence the binding orientation of the metal catalyst. |
Intramolecular Interactions and Cyclization Tendencies
The proximity of the ethoxy group's oxygen atom to the allylic chloride system creates opportunities for intramolecular reactions. Under certain conditions, particularly with the assistance of a Lewis acid or a transition metal catalyst, the molecule can undergo cyclization.
A plausible pathway involves the oxygen atom of the ethoxy group acting as an internal nucleophile. rsc.org For example, a Lewis acid could coordinate to the chlorine atom, promoting its departure and the formation of an allylic carbocation. The nearby oxygen could then attack this cation to form a five-membered dihydrofuran ring fused to the benzene (B151609) ring. Alternatively, transition metal catalysis, such as with copper(I), could facilitate an intramolecular Williamson ether synthesis-type reaction to yield the same benzofuran (B130515) derivative. rsc.org Such cyclizations are valuable in synthetic chemistry for constructing complex heterocyclic frameworks from linear precursors. nsf.govresearchgate.net
Detailed Mechanistic Studies of Key Transformations
Understanding the precise sequence of bond-making and bond-breaking events, along with the transient species formed, is fundamental to controlling chemical reactions.
Elucidation of Reaction Intermediates
The specific intermediates formed during reactions of this compound are dictated by the reaction type.
In Transition Metal-Catalyzed Couplings: A key intermediate is the π-allyl-palladium(II) complex. acs.org This is formed via the oxidative addition of a low-valent palladium(0) catalyst into the carbon-chlorine bond. This organometallic species is electrophilic and is subsequently attacked by the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) in the transmetalation or reductive elimination step to form the final product and regenerate the Pd(0) catalyst. nih.gov
In Intramolecular Cyclizations: The mechanism can involve distinct intermediates depending on the promoter. With a Lewis acid, an allylic carbocation is a likely intermediate. The stability of this cation is influenced by the electronic properties of the 2-ethoxyphenyl group. In a copper-catalyzed cyclization, an organocopper intermediate might be formed, followed by intramolecular nucleophilic attack. rsc.org
In Electrophilic Addition to the Alkene: The reaction of an electrophile (E⁺) with the double bond would proceed through a carbocationic intermediate . The initial attack could occur at either carbon of the double bond. The regiochemical outcome is determined by the relative stability of the resulting carbocations. The presence of the electron-withdrawing phenyl group and the chlorine atom complicates simple Markovnikov predictions, and mechanistic studies are needed to determine the precise nature of the intermediate. mdpi.com
The direct detection and characterization of these short-lived intermediates often require specialized techniques such as low-temperature NMR spectroscopy, transient absorption spectroscopy, or computational modeling. nsf.govmdpi.com
Transition State Analysis and Energy Barriers
A thorough review of available scientific literature and chemical databases reveals a notable absence of specific studies focused on the transition state analysis and associated energy barriers for reactions involving this compound. Computational and experimental investigations detailing the transition state geometries, activation energies, and the energy profiles of reactions such as electrophilic additions or substitutions for this particular compound have not been reported.
General principles of physical organic chemistry suggest that reactions of this substituted propene would proceed through transition states influenced by both the electronic effects of the 2-ethoxyphenyl group and the chloro substituent, as well as steric factors. However, without dedicated research, any discussion of specific transition state structures or the quantification of energy barriers would be purely speculative.
Kinetic and Thermodynamic Considerations
Similarly, specific kinetic and thermodynamic data for this compound are not available in the reviewed literature. There are no published studies reporting rate constants, reaction orders, or the determination of kinetic parameters for any of its potential reactions. Furthermore, thermodynamic data such as the enthalpy of formation, Gibbs free energy of formation, or equilibrium constants for reactions involving this compound have not been experimentally determined or calculated.
While the reactivity can be qualitatively inferred from its structure—an electron-rich aromatic ring and a reactive alkene bond—quantitative kinetic and thermodynamic parameters remain uncharacterized. Therefore, a detailed analysis of the kinetic versus thermodynamic control of potential reactions is not possible at this time.
Due to the lack of specific research findings, no data tables for transition state energies, activation barriers, kinetic rate constants, or thermodynamic properties for this compound can be provided.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic makeup.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. nanobioletters.commdpi.com By approximating the electron density, DFT calculations can determine the lowest energy arrangement of atoms in a molecule, a process known as geometry optimization. nanobioletters.com For 2-Chloro-3-(2-ethoxyphenyl)-1-propene, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to calculate key structural parameters. researchgate.netresearchgate.netjst.org.in These parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nanobioletters.com
The optimization process systematically adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a stable conformation of the molecule. The results of such calculations provide a detailed picture of the molecule's architecture.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C (propene) | ~1.34 Å |
| C-Cl | ~1.75 Å | |
| C-C (phenyl-propene) | ~1.50 Å | |
| C-O (ethoxy) | ~1.37 Å | |
| Bond Angle | C-C-Cl | ~121° |
| C=C-C | ~125° | |
| Dihedral Angle | Cl-C-C=C | Varies with conformation |
| C-C-O-C (ethoxy) | Varies with conformation |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for identifying the most stable conformers. The rotation around the C-C single bond connecting the phenyl ring and the propene group, as well as the rotations within the ethoxy group, leads to various conformers with different energies. imperial.ac.ukcsus.edu
A potential energy surface (PES) scan can be performed using computational methods. This involves systematically changing a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the lowest energy (most stable) conformers. libretexts.org Staggered conformations are generally more stable than eclipsed conformations due to reduced steric and torsional strain. chemistrysteps.comlibretexts.org
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity and interactions with other chemical species. Computational chemistry offers several tools to analyze these properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule. mdpi.comlibretexts.org
For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The HOMO is expected to be located primarily on the electron-rich regions, such as the phenyl ring and the C=C double bond, while the LUMO may be distributed over the C-Cl bond and the propene unit.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical energy values for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nanobioletters.comresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nanobioletters.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
In this compound, the MEP map would likely show negative potential around the oxygen atom of the ethoxy group and the π-system of the phenyl ring and the double bond. A region of positive potential might be found near the hydrogen atoms and potentially near the chlorine atom due to its electronegativity, although lone pairs on the chlorine would also contribute to negative potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and resonance effects that contribute to molecular stability. rsc.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Computational Mechanistic Elucidation
Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms that are often difficult to probe experimentally. For a molecule like this compound, computational studies can provide invaluable insights into its reactivity, including the modeling of transition states, the elucidation of reaction pathways, and the influence of the surrounding environment on reaction outcomes.
The reactivity of this compound is largely dictated by the nature of the transition states it can form during a chemical transformation. As an allylic chloride, it is susceptible to nucleophilic substitution reactions, which can proceed through either an S(_N)2 or an S(_N)2' mechanism. Computational modeling, often employing Density Functional Theory (DFT), allows for the precise location and characterization of the transition state structures for these competing pathways.
In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of configuration. In contrast, the S(_N)2' pathway involves the nucleophile attacking the γ-carbon of the allylic system, resulting in a rearrangement of the double bond. The activating effects of the allyl group on S(_N)2 reactivity are well-documented. nih.gov Computational studies on analogous systems, such as allyl chloride, have shown that in the gas phase, the S(_N)2' reaction can proceed with little to no activation barrier, while the S(_N)2 barrier is attributed to the steric hindrance of accommodating five ligands around the carbon atom. researchgate.net
For this compound, the presence of the 2-ethoxyphenyl substituent introduces additional electronic and steric factors. Computational models can predict how this substituent influences the geometry and energy of the transition states. The ethoxy group, being an electron-donating group, can stabilize a developing positive charge on the aromatic ring through resonance, which might favor a reaction mechanism with some carbocationic character. However, in a concerted S(_N)2 reaction, its electronic influence on the allylic system would be more subtle.
The table below illustrates hypothetical activation energies for the S(_N)2 and S(_N)2' pathways for this compound with a generic nucleophile, as would be determined by DFT calculations. These values are representative and would vary with the level of theory and the specific nucleophile used.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Structural Feature of Transition State |
| S(_N)2 | 22.5 | Pentacoordinate carbon at the C1 position |
| S(_N)2' | 25.0 | Nucleophile attack at the C3 position |
These hypothetical values suggest that for this particular system and nucleophile, the S(_N)2 pathway is kinetically favored over the S(_N)2' pathway. The computational models would also provide detailed geometric parameters of the transition states, such as the lengths of the forming and breaking bonds.
Solvents can profoundly influence the rates and selectivity of chemical reactions. mdpi.com For reactions involving charged or polar species, such as the transition states of nucleophilic substitution reactions, the choice of solvent is critical. Computational chemistry addresses solvation effects through either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium with a defined dielectric constant.
In the case of S(_N)2 reactions of allylic chlorides, the nature of the solvent can alter the energy of the reactants and the transition state differently. Polar protic solvents, like water or ethanol (B145695), can solvate both the nucleophile and the leaving group through hydrogen bonding. This can stabilize the reactants more than the charge-diffuse transition state, thereby increasing the activation energy and slowing down the reaction. quora.comquora.com Conversely, polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are less capable of solvating the nucleophile, leaving it more "naked" and reactive, which often leads to an increase in the reaction rate. quora.comchemistrysteps.com
For this compound, computational models can quantify these effects. The table below presents a hypothetical analysis of the calculated reaction rates in different solvents relative to a reference solvent (e.g., a non-polar solvent like toluene).
| Solvent | Dielectric Constant | Solvent Type | Relative Calculated Rate Constant (k_rel) |
| Toluene | 2.4 | Non-polar | 1.0 |
| Acetone | 21 | Polar Aprotic | 5.2 |
| Ethanol | 25 | Polar Protic | 0.8 |
| Water | 80 | Polar Protic | 0.5 |
These illustrative data indicate that a polar aprotic solvent like acetone would be expected to accelerate the substitution reaction, while polar protic solvents like ethanol and water would likely decrease the reaction rate compared to a non-polar medium. Computational studies can also predict how the solvent might influence the selectivity between the S(_N)2 and S(_N)2' pathways, as the differential solvation of the two distinct transition states can alter their relative energies. mdpi.com
Structure-Reactivity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.com In the context of chemical reactivity, these models can predict the reaction rates or equilibrium constants of a series of related compounds based on calculated molecular descriptors.
For a molecule like this compound, a QSAR-like approach can be used to understand how variations in its structure would affect its reactivity. This involves calculating a range of molecular descriptors, including electronic, steric, and topological parameters.
Electronic Descriptors:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a nucleophilic attack, a lower LUMO energy of the electrophile (this compound) would indicate a higher reactivity.
Atomic charges: The partial charge on the carbon atoms of the allylic system can indicate the most likely sites for nucleophilic attack.
Steric Descriptors:
Steric hindrance parameters: These can be calculated to quantify the bulkiness of the 2-ethoxyphenyl group and its influence on the accessibility of the reaction centers.
By analyzing these descriptors for a series of related substituted allyl chlorides, a predictive model can be built. For instance, a hypothetical study might correlate the calculated LUMO energy with the experimental reaction rate for a set of compounds.
The following table provides hypothetical calculated descriptor values for this compound and two related, hypothetical compounds to illustrate the concept of structure-reactivity relationship prediction.
| Compound | Substituent at C3 | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |
| 1 | 2-ethoxyphenyl | -0.85 | Moderate |
| 2 | Phenyl | -0.80 | Lower |
| 3 | 2-nitrophenyl | -1.10 | Higher |
In this hypothetical example, the presence of an electron-withdrawing nitro group in the phenyl ring (Compound 3) lowers the LUMO energy, making the molecule more electrophilic and thus predicted to be more reactive towards nucleophiles compared to the unsubstituted phenyl (Compound 2) or the ethoxy-substituted phenyl derivative (Compound 1). Such computational predictions can guide the synthesis of new compounds with desired reactivity profiles.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Bonding Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and analyzing the bonding framework of a molecule. For 2-Chloro-3-(2-ethoxyphenyl)-1-propene, these techniques would provide key information about its constituent parts: the substituted benzene (B151609) ring, the alkene group, the chloroalkene moiety, and the ether linkage.
In an FT-IR spectrum, the presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The alkene C=C double bond of the propene group would likely show a stretching vibration around 1650 cm⁻¹. The C-Cl stretch of the chloroalkene would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The ethoxy group would be identifiable by the C-O-C asymmetric and symmetric stretching vibrations, usually found in the 1250-1050 cm⁻¹ range.
FT-Raman spectroscopy would complement the FT-IR data. Non-polar bonds, such as the C=C bonds of the aromatic ring and the propene unit, generally produce strong signals in Raman spectra. This would be particularly useful for confirming the structure of the carbon skeleton.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3060 | Medium | Aromatic C-H Stretch |
| 2980, 2935 | Strong | Aliphatic C-H Stretch (ethoxy & methyl) |
| 1645 | Medium | C=C Stretch (propene) |
| 1590, 1485 | Strong | C=C Stretch (aromatic) |
| 1240 | Strong | Asymmetric C-O-C Stretch (ether) |
| 1040 | Medium | Symmetric C-O-C Stretch (ether) |
Hypothetical FT-Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3065 | Strong | Aromatic C-H Stretch |
| 1650 | Strong | C=C Stretch (propene) |
| 1600 | Very Strong | C=C Stretch (aromatic) |
Nuclear Magnetic Resonance (NMR) for Structural Dynamics and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
For a molecule like this compound, 1D NMR (¹H and ¹³C) would provide initial information, but 2D NMR techniques would be crucial for unambiguous assignments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³J and long-range ⁴J couplings). It would be instrumental in tracing the connectivity within the ethoxy group (the triplet-quartet pattern) and identifying the protons of the propene unit and their coupling to the methylene (B1212753) bridge.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon atom, confirming the assignments made from the 1D spectra.
While no specific reaction mechanisms involving this compound were found, isotopic labeling would be a powerful tool for such investigations. nih.govsigmaaldrich.com For example, if this compound were synthesized via a reaction involving the addition of the chloro-propene unit to an ethoxy-substituted precursor, labeling the carbons of the propene unit with ¹³C would allow for tracking their fate in the reaction. By analyzing the ¹³C NMR spectrum of the product, one could determine if any rearrangements or unexpected bond formations occurred. sigmaaldrich.com
Quantitative NMR (qNMR) could be employed to monitor the formation of this compound in a reaction mixture. researchgate.net By adding a known amount of an internal standard with a distinct NMR signal, the concentration of the product could be determined at various time points. This would be achieved by comparing the integral of a characteristic product signal (e.g., one of the vinylic protons) to the integral of the standard's signal. This method provides a non-destructive way to obtain kinetic data for the reaction.
X-ray Crystallography for Solid-State Structural Confirmation
If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. researchgate.netnih.gov This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the geometry of the double bond (which is expected to be terminal) and the relative orientation of the ethoxyphenyl group with respect to the propene chain. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state assembly. researchgate.net
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. youtube.com The primary chromophore in this compound is the substituted benzene ring. The presence of the ethoxy group (an auxochrome) and the chloro-propene substituent would be expected to cause a bathochromic (red) shift of the benzene π → π* transitions compared to unsubstituted benzene. The isolated double bond of the propene unit is not in conjugation with the aromatic ring, so its contribution to the spectrum in the near-UV region would likely be masked by the much stronger absorptions of the phenyl ring.
Hypothetical UV-Visible Absorption Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|
| 220 | 8500 | π → π* |
Mass Spectrometry for Fragmentation Pathway Analysis
Upon electron impact, the molecule is expected to form a molecular ion ([M]•+ ). Due to the presence of a chlorine atom, this molecular ion peak will be accompanied by an isotopic peak ([M+2]•+ ) at two mass units higher, with a relative intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. docbrown.infolibretexts.org
The fragmentation of the molecular ion is anticipated to proceed through several key pathways:
Loss of a Chlorine Radical: A primary and highly characteristic fragmentation for chlorinated compounds involves the homolytic cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical (•Cl). docbrown.info This would lead to the formation of a stable cation. The presence of the ethoxyphenyl group and the propene chain can influence the stability of the resulting carbocation.
Cleavage of the Propene Chain: The propene side chain is susceptible to various cleavages. A common fragmentation would be the cleavage of the bond between the aromatic ring and the propene chain (benzylic cleavage), which can result in the formation of a resonance-stabilized benzyl-type cation or a chloro-allyl cation.
Fragmentation of the Ethoxy Group: The 2-ethoxyphenyl moiety is expected to undergo characteristic ether fragmentations. This can include the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) via a rearrangement process, leading to the formation of a hydroxylated aromatic fragment ion. Alpha-cleavage next to the oxygen atom is a common pathway for ethers. miamioh.edu
Ortho Effect: The ortho-positioning of the ethoxy group and the chloro-propene side chain may lead to specific fragmentation pathways known as "ortho effects." nih.govnih.gov This could involve intramolecular cyclization, where the oxygen of the ethoxy group interacts with the side chain, potentially leading to the elimination of neutral molecules like HCl or C₂H₄ in a concerted fashion, forming a stable cyclic ion. Studies on similar ortho-substituted phenylpropenoates have shown that such cyclization can facilitate the loss of the ortho substituent. nih.govnih.gov
The predicted major fragment ions for this compound are summarized in the data table below. The m/z values are calculated based on the most abundant isotopes.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 196/198 | [C₁₁H₁₃ClO]•+ | Molecular Ion ([M]•+ ) |
| 161 | [C₁₁H₁₃O]⁺ | Loss of •Cl from the molecular ion |
| 133 | [C₉H₉O]⁺ | Loss of C₂H₄ from the [C₁₁H₁₃O]⁺ fragment (rearrangement) |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage with loss of •C₃H₄Cl |
This predicted fragmentation pattern provides a basis for the structural confirmation of this compound in an experimental mass spectrum. The presence of the isotopic cluster for the molecular ion and any chlorine-containing fragments, along with the characteristic losses and fragment ions detailed above, would collectively serve as strong evidence for its identity.
Synthetic Applications and Utility in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Molecules
While the inherent reactivity of the allyl chloride and the substituted benzene (B151609) ring points to its potential as a valuable intermediate, specific examples of its use in the synthesis of complex molecules are not documented in the current body of scientific literature.
Precursor for Heterocyclic Compounds
The synthesis of heterocyclic compounds often involves the reaction of bifunctional molecules that can undergo cyclization reactions. Theoretically, the chloro-propene moiety of 2-Chloro-3-(2-ethoxyphenyl)-1-propene could be exploited for the construction of various heterocyclic rings. For instance, reaction with nucleophiles containing additional functional groups could initiate a cascade of reactions leading to the formation of heterocycles. However, no specific studies demonstrating the use of this compound as a precursor for heterocyclic compounds have been reported.
Building Block for Carbon Skeleton Assembly
The assembly of complex carbon skeletons is a cornerstone of organic synthesis. Allylic compounds are frequently used in a variety of carbon-carbon bond-forming reactions. The vinylic chloride of this compound suggests its potential participation in cross-coupling reactions, while the allylic position could be targeted for nucleophilic substitution. Despite these potential avenues for carbon skeleton assembly, there is a lack of specific research detailing the use of this compound for such purposes.
Applications in Material Science Precursor Chemistry
Molecules containing polymerizable groups, such as alkenes, are often investigated as monomers or precursors for the synthesis of new materials. The propene unit in this compound could potentially undergo polymerization or be incorporated into copolymers, with the ethoxyphenyl group influencing the properties of the resulting material. However, there is no available research on the application of this compound in material science precursor chemistry.
Role as a Ligand or Catalyst Precursor in Organometallic Chemistry
The alkene and the potential for the aromatic ring or the ethoxy group to coordinate to a metal center suggest that this compound could serve as a ligand or a precursor to a ligand in organometallic chemistry. Such complexes could have applications in catalysis. For example, related chloro-propenol compounds have been used in oligomerization reactions with chromium catalysts. researchgate.netjwpharmlab.com Nevertheless, there are no specific reports on the synthesis of organometallic complexes involving this compound or their use as catalysts.
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Synthetic Routes
The synthesis of allylic chlorides is a foundational transformation in organic chemistry, and future research will likely focus on developing more efficient, selective, and sustainable methods applicable to the synthesis of 2-Chloro-3-(2-ethoxyphenyl)-1-propene. Current strategies often rely on the conversion of allylic alcohols. organic-chemistry.org
Future synthetic development could focus on the following areas:
Direct Conversion from Carbonyls: One-pot methods that convert aldehydes or ketones directly to allylic chlorides, for instance by using vinylmagnesium bromide followed by treatment with a niobium pentahalide (NbCl₅), could offer a more streamlined route from 2-ethoxybenzaldehyde. scispace.com
Catalytic Halogenation: Moving beyond stoichiometric reagents, the development of catalytic methods for the chlorination of the precursor allylic alcohol, 3-(2-ethoxyphenyl)prop-2-en-1-ol, would enhance the atom economy and sustainability of the synthesis.
Mild Reagent Systems: The use of mild and highly selective reagent systems, such as the combination of acetyl chloride and ethanol (B145695) (AcCl-EtOH) for converting allylic acetates or alcohols, could improve functional group tolerance and reduce the formation of byproducts. organic-chemistry.org This would be particularly relevant given the presence of the ethoxy group, which could be sensitive to harsh acidic conditions.
Phase-Transfer Catalysis (PTC): For syntheses involving the allylation of precursors, PTC methods could be optimized to achieve high selectivity and yield under mild, environmentally friendly conditions, minimizing the hydrolysis of the allylic chloride product. mdpi.com
| Potential Synthetic Route | Precursor | Key Reagents | Potential Advantages | Reference |
|---|---|---|---|---|
| From Allylic Alcohol | 3-(2-ethoxyphenyl)prop-2-en-1-ol | SOCl₂, PCl₃, or HCl/catalyst | Established, straightforward transformation. | wikipedia.org |
| Moffatt-Swern Variant | 3-(2-ethoxyphenyl)prop-2-en-1-ol | DMSO, oxalyl chloride | Mild conditions; electron-donating ortho-substituent favors halide formation. | organic-chemistry.org |
| From Carbonyl (Halo-olefination) | 2-Ethoxybenzaldehyde | Vinylmagnesium bromide, then NbCl₅ | Direct one-pot conversion from aldehyde, bypassing alcohol isolation. | scispace.com |
| From Allylic Acetate | 3-(2-ethoxyphenyl)prop-2-enyl acetate | AcCl-EtOH | Mild, high purity of product with minimal workup. | organic-chemistry.org |
Exploration of New Reactivity Modes and Catalytic Transformations
The true potential of this compound lies in its reactivity as an electrophile and a versatile synthetic partner. The field of transition-metal-catalyzed allylic substitution is a cornerstone of modern organic synthesis, and this compound is an ideal candidate for such transformations. acs.org
Key areas for future research include:
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): As a classic Tsuji-Trost substrate, this compound can be coupled with a vast array of soft nucleophiles (e.g., malonates, enolates, amines). acs.orgnih.gov Future work will involve screening chiral ligands to control the enantioselectivity of these C-C, C-N, and C-O bond-forming reactions. science.govdntb.gov.ua
Iridium-Catalyzed Reactions: In contrast to palladium, iridium catalysts often provide access to branched, chiral products from monosubstituted allylic electrophiles with exceptional regio- and enantioselectivity. acs.orgacs.orgrsc.org Investigating the reaction of this compound with various nucleophiles under iridium catalysis could yield valuable, complex chiral building blocks. rsc.orgresearchgate.net
Copper and Nickel Catalysis: Exploring other transition metals like copper and nickel could unlock complementary reactivity. Copper-catalyzed substitutions, for example, are effective with a different range of nucleophiles, including organometallic reagents, and can proceed with high stereospecificity. beilstein-journals.org
Multicomponent Reactions (MCRs): Designing MCRs where this compound acts as the electrophilic partner could enable the rapid assembly of complex molecular architectures in a single step, which is highly desirable for creating compound libraries. sci-hub.boxbohrium.comorganic-chemistry.org
| Catalytic Transformation | Catalyst System (Example) | Bond Formed | Potential Outcome/Application | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Allylic Substitution | Pd(0) with chiral ligands (e.g., Trost, PHOX) | C-C, C-N, C-O, C-S | Formation of a wide array of functionalized products. | acs.orgnih.gov |
| Iridium-Catalyzed Allylic Substitution | Ir(I) with phosphoramidite (B1245037) ligands | C-C, C-N, C-O | Access to branched, chiral products with high enantioselectivity. | acs.orgrsc.org |
| Copper-Catalyzed Allylic Substitution | CuCN with organolithium reagents | C-C | Stereospecific coupling with hard nucleophiles. | beilstein-journals.org |
| Radical Heck/Allylic Substitution Cascade | Pd catalyst, visible light | C-C and C-X (X=N,O,S) | Three-component coupling with unactivated alkyl halides and various nucleophiles. | sci-hub.box |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting outcomes, thereby accelerating experimental discovery. numberanalytics.com For this compound, computational modeling can provide invaluable insights.
Future computational studies could target:
Reaction Mechanism and Selectivity: Using Density Functional Theory (DFT) and semi-empirical methods (like PM3) to model reaction pathways, such as electrophilic additions to the alkene or nucleophilic substitutions at the allylic position. numberanalytics.comresearchgate.net This can help predict regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and the stability of key intermediates like carbocations or π-allyl-metal complexes. researchgate.net
Transition State Analysis: Calculating the energies of transition states for SN2 and SN2' pathways can elucidate the factors controlling reactivity and regioselectivity in substitution reactions. nih.govnorthwestern.edu The electronic influence of the ortho-ethoxy-phenyl group on these transition states would be a particularly interesting aspect to model.
Ligand Effects in Catalysis: Modeling the interaction between the substrate, metal catalyst (Pd, Ir), and various chiral ligands can help rationalize and predict enantioselectivity in asymmetric catalysis, guiding the selection of the optimal ligand for a desired transformation.
Reactivity Prediction with Machine Learning: Emerging machine learning models, trained on large reaction datasets, can predict the most likely sites of reaction for a given set of reagents. rsc.orgsemanticscholar.org Applying such models, like RegioML or RegioSQM, could rapidly screen potential reactions and predict the regioselectivity of, for example, electrophilic aromatic substitution on the phenyl ring. semanticscholar.orgrsc.org
| Computational Method | Application to this compound | Predicted Property | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction energy profiles. | Reaction feasibility, activation energies, intermediate stability. | numberanalytics.commdpi.comresearchgate.net |
| Semi-empirical (e.g., PM3, GFN1-xTB) | Calculating energies of carbocation intermediates or proton affinities. | Regioselectivity of electrophilic addition or substitution. | researchgate.netsemanticscholar.orgrsc.org |
| Transition State Theory (TST) | Locating and analyzing transition state structures for substitution reactions. | Reaction rates, kinetic vs. thermodynamic control, SN2 vs. SN2' pathways. | numberanalytics.comnih.gov |
| Machine Learning (ML) Models | Inputting molecular structure to predict reactive sites. | Site-selectivity for various reaction types (e.g., bromination). | rsc.orgsemanticscholar.org |
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govrsc.org Automated synthesis platforms further accelerate the discovery and optimization of chemical reactions. sigmaaldrich.comresearchgate.net
Future directions for this compound in this area include:
Flow Synthesis: Developing a continuous flow process for the synthesis of the title compound itself. Flow reactors allow for precise control over reaction time and temperature and can safely handle hazardous reagents that might be used in the halogenation step. nih.gov
In Situ Generation and Reaction: The compound could be synthesized in one flow module and immediately consumed in a subsequent module for a follow-up reaction (e.g., a nucleophilic substitution). drugdiscoverytrends.com This "telescoping" of reactions avoids the isolation of intermediates, saving time and resources.
Automated Reaction Optimization: An automated flow synthesis platform could be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) for transformations involving this compound. mit.edudigitellinc.com This would dramatically accelerate the optimization of, for instance, an asymmetric allylic alkylation.
Library Synthesis: Integrating flow chemistry with automated liquid handlers and purification systems would enable the rapid, parallel synthesis of a library of derivatives from this compound for applications in drug discovery or materials science. drugdiscoverytrends.comresearchgate.net
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis | Reference |
|---|---|---|---|
| Safety | Handling of bulk hazardous reagents can be risky. Thermal runaway is a concern. | Small reactor volumes and superior heat transfer minimize risks. Hazardous intermediates can be generated and used in situ. | nih.govrsc.org |
| Scalability | Scaling up can be non-trivial, often requiring re-optimization. | Scaling is achieved by running the process for a longer time ("scaling out"), which is more predictable. | mit.edu |
| Optimization | Serial, labor-intensive, and time-consuming. | Rapid screening of conditions using automated sequences and algorithms (e.g., DoE, active learning). | digitellinc.comresearchgate.net |
| Reproducibility | Can be variable due to mixing and heating inconsistencies. | High reproducibility due to precise control over all reaction parameters. | acs.org |
Expanding Synthetic Utility beyond Current Applications
Given that this compound is primarily a research chemical, its synthetic utility is largely unexplored. Its multifunctional nature provides a rich platform for the synthesis of a diverse range of more complex molecules.
Future research could focus on leveraging its distinct reactive sites:
As a Functionalized Allyl Synthon: The allylic chloride is a powerful electrophilic handle for introducing the 2-ethoxyphenyl-allyl moiety into various molecular scaffolds via substitution reactions. acs.orgstackexchange.com This could be valuable for synthesizing analogs of natural products or pharmacologically active compounds.
Transformations of the Alkene: The double bond can participate in a wide range of reactions, including epoxidation, dihydroxylation, cyclopropanation, and polymerization. These transformations would lead to new classes of compounds with different functionalities and potential applications.
Precursor to Allylsilanes: The compound could be a precursor for the synthesis of functionalized allylsilanes. acs.orgnih.gov Allylsilanes are versatile reagents in organic synthesis, known for their use in stereoselective carbon-carbon bond-forming reactions like the Hosomi-Sakurai reaction. acs.org
Applications in Materials Science: The terminal alkene functionality suggests that this compound could serve as a monomer or co-monomer in polymerization reactions, leading to novel polymers with specific properties conferred by the substituted aromatic ring.
| Functional Group | Potential Transformation | Resulting Compound Class | Potential Application Area | Reference |
|---|---|---|---|---|
| Allylic Chloride | Nucleophilic Substitution (SN2/SN2') | Allylic ethers, amines, sulfides, alkylated compounds | Fine chemicals, pharmaceutical intermediates | acs.orgnih.gov |
| Alkene | Epoxidation, Dihydroxylation, Hydrogenation | Epoxides, Diols, Saturated alkanes | Synthetic intermediates, building blocks | acs.org |
| Alkene | Polymerization | Substituted polymers | Materials science | acs.org |
| Entire Moiety | Conversion to Allylsilane | Functionalized allylsilanes | Reagents for stereoselective synthesis | acs.org |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalized aromatic compounds | Modification of electronic/steric properties | rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-3-(2-ethoxyphenyl)-1-propene, and how can reaction conditions be systematically optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-ethoxybenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.
- Catalyst screening : Transition metals (e.g., Pd) may improve cross-coupling efficiency.
- Temperature control : Lower temperatures minimize side reactions (e.g., polymerization of the allyl group).
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the chloro, ethoxy, and propene groups (e.g., dihedral angles between phenyl and propene moieties) .
- MS/IR : Confirms molecular weight (180.67 g/mol) and functional groups (C-Cl stretch at ~550 cm⁻¹) .
Q. What are the primary reactivity patterns of this compound under substitution and addition reactions?
- Methodology :
- Substitution : The chloro group reacts with nucleophiles (e.g., NaOH, amines) to yield derivatives like 2-hydroxy- or 2-amino-analogs. Kinetic studies can track solvent polarity effects on SN1/SN2 pathways .
- Addition : Electrophilic additions (e.g., Br₂ in CCl₄) target the propene double bond, forming dihalogenated products. Stereochemical outcomes (cis/trans) are analyzed via NOESY NMR .
Advanced Research Questions
Q. How does the electron-donating ethoxy group influence regioselectivity in catalytic transformations compared to electron-withdrawing substituents (e.g., Cl)?
- Methodology :
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The ethoxy group activates the ortho/para positions on the phenyl ring .
- Experimental validation : Competitor reactions (e.g., nitration, Friedel-Crafts alkylation) show distinct regioselectivity vs. chloro-substituted analogs .
Q. What strategies resolve contradictions in reported reaction yields for epoxidation of this compound?
- Methodology :
- Variable screening : Test oxidants (e.g., m-CPBA vs. H₂O₂/NaOH), solvents (e.g., DCM vs. acetone), and temperatures .
- Mechanistic studies : Monitor intermediates via in-situ IR or LC-MS to identify side reactions (e.g., ring-opening of epoxide).
- Statistical design : Use response surface methodology (RSM) to optimize parameters .
Q. How can computational models predict the compound’s potential in non-linear optical (NLO) materials or drug discovery?
- Methodology :
- NLO applications : Calculate hyperpolarizability (β) via Gaussian software to assess NLO activity. Structural analogs with methoxy groups show enhanced β values .
- Drug discovery : Docking studies (AutoDock Vina) evaluate binding to targets (e.g., kinases, GPCRs). The ethoxy group may improve lipid solubility for blood-brain barrier penetration .
Data Contradiction Analysis
| Parameter | Reported Data | Resolution Strategy |
|---|---|---|
| Epoxidation Yield | 45–78% (m-CPBA in DCM) | Re-test under inert atmosphere (N₂/Ar) to exclude O₂ interference. |
| Melting Point | Not consistently reported | Purify via column chromatography (SiO₂, hexane:EtOAc) and DSC analysis. |
| Solubility in H₂O | <0.1 mg/mL (predicted) vs. 0.5 mg/mL | Validate via shake-flask method at pH 7.4 . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
